N-phenyl-3-prop-2-enoxybenzamide
Description
Properties
IUPAC Name |
N-phenyl-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h2-10,12H,1,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJGVSELHOEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-prop-2-enoxybenzamide typically involves the reaction of phenol with propargyl bromide to form a propargyl ether intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with aniline derivatives in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-prop-2-enoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X), Lewis acids (AlCl3) as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
N-phenyl-3-prop-2-enoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-phenyl-3-prop-2-enoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-phenyl-3-prop-2-enoxybenzamide and analogous benzamide derivatives:
Structural and Electronic Comparisons
- Substituent Effects: Electron-Donating vs. Withdrawing Groups: The prop-2-enoxy group in this compound is electron-donating via resonance, contrasting with electron-withdrawing groups like trifluoromethyl (flutolanil) or cyano (). These differences modulate solubility, reactivity, and biological interactions . Allyl Ether Reactivity: The unsaturated allyl ether may enable cycloaddition or polymerization reactions, a feature absent in saturated analogs like mepronil .
- Hydrogen Bonding and Crystallography: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit hydrogen-bonding networks via hydroxyl and amide groups, critical for crystal packing and directing metal coordination . Similar analysis for this compound would require X-ray studies (e.g., using SHELX or ORTEP ).
Q & A
Q. What are the common synthetic routes for N-phenyl-3-prop-2-enoxybenzamide, and how are reaction conditions optimized?
Methodological Answer: A typical synthesis involves sequential substitution and condensation reactions. For example, halogenated nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) can undergo nucleophilic substitution with propenol derivatives under alkaline conditions to introduce the propenoxy group. Subsequent reduction of the nitro group (e.g., using Fe/HCl) yields an aniline intermediate, which is condensed with a benzoyl chloride derivative (e.g., 3-prop-2-enoxybenzoyl chloride) in dichloromethane/pyridine to form the final benzamide . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (room temp for condensation), and stoichiometric ratios to minimize side products like over-alkylation .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- H NMR : The propenoxy group’s vinyl protons (δ ~5.5–6.5 ppm) show characteristic coupling patterns (e.g., for trans/cis isomers). Overlap with aromatic protons can be addressed via 2D-COSY or NOESY to confirm spatial proximity .
- IR : Stretching frequencies for the amide C=O (~1650–1680 cm) and ether C-O (~1200–1250 cm) distinguish functional groups. Discrepancies between calculated and observed spectra may indicate tautomerism or hydrogen bonding, requiring computational validation (e.g., DFT) .
Advanced Research Questions
Q. How do crystallographic data (e.g., SHELX refinement) resolve contradictions in reported molecular geometries of this compound analogs?
Methodological Answer: X-ray crystallography using SHELXL refines bond lengths and angles to <0.01 Å resolution. For example, discrepancies in amide torsion angles (e.g., C-N-C=O) between computational models and experimental data can arise from crystal packing forces. Hydrogen-bonding networks (e.g., N-H···O=C interactions) are mapped using graph-set analysis (R(8) motifs) to validate supramolecular arrangements . Disordered propenoxy groups are modeled with partial occupancy and restraints on thermal parameters .
Q. What strategies mitigate conflicting bioactivity data in this compound derivatives during structure-activity relationship (SAR) studies?
Methodological Answer:
- Controlled assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%) to reduce variability .
- Metabolic stability : Address false positives by pre-treating compounds with liver microsomes to identify labile groups (e.g., propenoxy hydrolysis). LC-MS monitors degradation products .
- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to correlate bioactivity with hydrogen-bond donor/acceptor capacity of the benzamide and propenoxy moieties .
Q. How can regioselective functionalization of the propenoxy group be achieved to diversify this compound derivatives?
Methodological Answer:
- Epoxidation : Treat the propenoxy double bond with mCPBA in CHCl to form an epoxide, enabling nucleophilic ring-opening with amines or thiols .
- Click chemistry : Azide-alkyne cycloaddition (CuAAC) on a propargyl ether-modified derivative introduces triazole-linked functionalities .
- Photocatalysis : Visible-light-mediated C-H activation (e.g., using Ir(ppy)) selectively functionalizes the propenoxy group’s β-position .
Data Analysis and Validation
Q. What statistical methods resolve batch-to-batch variability in purity data for this compound?
Methodological Answer:
- HPLC-MS : Use orthogonal C18 and HILIC columns to quantify impurities (e.g., unreacted aniline or benzoyl chloride). Principal Component Analysis (PCA) correlates variability with reaction parameters (e.g., pH, temperature) .
- QbD approach : Design-of-Experiments (DoE) identifies critical process parameters (CPPs) like stirring rate and solvent purity, optimizing robustness .
Q. How do solvent polarity and hydrogen-bonding propensity affect the conformational stability of this compound in solution?
Methodological Answer:
- NMR titration : Monitor chemical shift changes in DMSO-d vs. CDCl to assess solvent-induced amide rotamer populations.
- MD simulations : Solvation free energy calculations (e.g., using AMBER) predict preferential stabilization of trans-amide conformers in apolar solvents .
Advanced Structural Characterization
Q. What crystallographic software (e.g., ORTEP-3) is recommended for visualizing and validating the molecular packing of this compound?
Methodological Answer: ORTEP-3 generates thermal ellipsoid plots to assess positional disorder and validate hydrogen-bonding motifs. For example, intermolecular N-H···O interactions between benzamide groups form infinite chains, visualized as "ladder" motifs. Mercury CSD or PLATON validates symmetry operations and void analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
